Mitragynine - 4098-40-2

Mitragynine

Catalog Number: EVT-310400
CAS Number: 4098-40-2
Molecular Formula: C23H30N2O4
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mitragynine is the most abundant indole-based alkaloid found in the leaves of Mitragyna speciosa, a tropical evergreen tree native to Southeast Asia. [] The leaves of this plant, known as kratom, have been traditionally used for their stimulant, analgesic, and opioid withdrawal treatment properties. [] Mitragynine plays a central role in scientific research, particularly in studies investigating the pharmacological properties of kratom and its potential therapeutic applications.

7-Hydroxymitragynine

  • Compound Description: 7-Hydroxymitragynine is a metabolite of mitragynine and a more potent μ-opioid receptor agonist. It is formed via CYP3A-dependent oxidation of mitragynine. [] While both mitragynine and 7-hydroxymitragynine can induce antinociception in mice, recent evidence suggests that 7-hydroxymitragynine formed as a metabolite is sufficient to explain the antinociceptive effects of mitragynine. []
  • Relevance: 7-Hydroxymitragynine is a key metabolite of mitragynine and a more potent μ-opioid receptor agonist. This suggests that the analgesic effects observed with mitragynine may be largely attributed to its conversion to 7-hydroxymitragynine. [, ]

Morphine

  • Compound Description: Morphine is a potent opioid analgesic that acts primarily as a μ-opioid receptor agonist. It is used as a standard reference in analgesic studies. []
  • Relevance: Morphine is frequently used as a comparator to mitragynine in various pharmacological studies, including those investigating analgesic effects, discriminative stimulus effects, and withdrawal symptoms. [, , , , ] Mitragynine has been proposed as a potential treatment for opioid addiction and withdrawal, and its effects are often compared to those of morphine to assess its efficacy and safety profile. [, , ]

Methamphetamine

  • Relevance: Mitragynine has been investigated for its potential in treating amphetamine addiction. Animal studies have explored whether mitragynine can attenuate the rewarding effects of methamphetamine, potentially aiding in reducing addiction. []

Naloxone

  • Relevance: Naloxone is used in research to investigate the involvement of opioid receptors in the effects of mitragynine. [, , ] For instance, naloxone's ability to antagonize mitragynine's effects in certain behavioral assays suggests that mitragynine may exert some of its effects through opioid receptor activation. [, ]

Naltrexone

  • Relevance: Naltrexone is another opioid antagonist frequently used to examine the role of opioid receptors in the effects of mitragynine. Studies have shown that naltrexone can antagonize some of the behavioral effects of mitragynine, suggesting that mitragynine's actions may be partially mediated by opioid receptors. [, , ]

Lofexidine

  • Relevance: Lofexidine serves as a pharmacological tool to explore the involvement of α2-adrenergic receptors in the effects of mitragynine. Studies show that mitragynine shares some discriminative stimulus properties with lofexidine in rats, and this effect can be blocked by α2-adrenergic receptor antagonists, suggesting that mitragynine might also act as an α2-adrenergic receptor agonist. [, ]

Clonidine

  • Relevance: Similar to lofexidine, clonidine is used in research to investigate the role of α2-adrenergic receptors in the effects of mitragynine. [, , ] Studies using drug discrimination paradigms in rats show that mitragynine and clonidine share some discriminative stimulus properties, suggesting that mitragynine may interact with α2-adrenergic receptors. [] Additionally, clonidine's ability to attenuate mitragynine withdrawal symptoms in rats further supports the idea that mitragynine may affect the adrenergic system. []

Yohimbine

  • Relevance: Yohimbine is often used to further confirm the involvement of α2-adrenergic receptors in the effects of mitragynine. Its ability to block or attenuate some of the effects of mitragynine, such as discriminative stimulus effects and antinociception, strengthens the evidence that mitragynine may act as an agonist at α2-adrenergic receptors. [, , , ]

U69,593

  • Relevance: U69,593 is employed in research to determine if mitragynine interacts with kappa-opioid receptors. The finding that U69,593 produces distinct effects compared to mitragynine in certain behavioral assays suggests that mitragynine may not primarily act as a kappa-opioid receptor agonist. []

SNC-80

  • Relevance: Similar to U69,593, SNC-80 is utilized to examine whether mitragynine interacts significantly with delta-opioid receptors. By comparing the effects of SNC-80 to those of mitragynine in various behavioral tests, researchers can gain insights into the receptor selectivity of mitragynine's actions. []

Fentanyl

  • Relevance: Fentanyl is another opioid agonist used as a comparator to mitragynine in pharmacological studies, particularly those assessing discriminative stimulus effects. [, ] By comparing the ability of mitragynine and fentanyl to substitute for each other in drug discrimination paradigms, researchers can assess the similarity of their subjective effects and gain insights into the potential for abuse liability with mitragynine. [, ]

Buprenorphine

  • Relevance: Similar to methadone, buprenorphine is a potential treatment option for kratom/mitragynine dependence. Its ability to attenuate mitragynine withdrawal symptoms in rats, as demonstrated in some studies, supports its potential as a therapeutic intervention for kratom dependence. []

Δ9-tetrahydrocannabinol (THC)

  • Relevance: THC is used as a comparator to study the potential involvement of the endocannabinoid system in mitragynine's effects, especially cognitive impairments. Studies suggest that both mitragynine and THC can induce cognitive deficits in animal models, and these deficits can be reversed by CB1 receptor antagonists. [, ]

Paynantheine

  • Compound Description: Paynantheine is an indole alkaloid found in the leaves of Mitragyna speciosa. It is one of the three major indole alkaloids present in kratom. []
  • Relevance: Paynantheine, alongside mitragynine, is often included in studies investigating the pharmacological effects of kratom and its constituents. While not as potent as mitragynine, paynantheine may contribute to the overall effects of kratom. []

Speciogynine

  • Compound Description: Speciogynine is another indole alkaloid present in kratom leaves and is often included in phytochemical analyses of kratom extracts. []
  • Relevance: Speciogynine is often analyzed alongside mitragynine to determine the alkaloid profile of kratom samples. Although it might possess biological activities, its specific contribution to the overall effects of kratom is less well-characterized compared to mitragynine. []

Speciociliatine

  • Compound Description: Speciociliatine, like speciogynine, is an indole alkaloid found in kratom leaves. It is often included in chemical analyses to determine the alkaloid composition of kratom samples. []
  • Relevance: Similar to speciogynine, while acknowledged as a constituent of kratom, the specific pharmacological effects of speciociliatine and its contribution to the overall effects of kratom are not as well-studied as mitragynine. []

Phenibut

  • Relevance: Phenibut's co-occurrence with mitragynine has been reported in cases of suspected drug toxicity, highlighting the potential for co-use and the need to consider potential drug interactions. []

Mitraphylline

  • Compound Description: Mitraphylline is an indole alkaloid found in both Mitragyna speciosa (kratom) and Uncaria tomentosa (cat's claw). []
  • Relevance: Mitraphylline, while present in kratom, is often studied in comparison to mitragynine to understand the distinct pharmacological profiles of different alkaloids within the plant. Research suggests that mitraphylline exhibits different absorption and distribution characteristics compared to mitragynine, influencing its potential effects. []
Source and Classification

Mitragynine is primarily extracted from the leaves of Mitragyna speciosa, a tropical evergreen tree native to Southeast Asia. The plant has been traditionally used for its stimulant and sedative effects, depending on the dosage. In terms of classification, mitragynine is categorized under alkaloids, specifically monoterpene indole alkaloids, which are known for their diverse pharmacological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of mitragynine can be approached through various methods, including total synthesis and extraction from natural sources. Recent studies have reported asymmetric total syntheses that utilize commercially available materials. For instance, one method involves a series of bioinspired transformations leading to the formation of key intermediates, followed by stereoselective reductions and cyclizations. This approach allows for the synthesis of mitragynine with yields greater than 11% over multiple steps .

Another method described involves using tetrahydrofuran as a solvent in a low-temperature reaction with specific reagents to yield hydroxylated derivatives of mitragynine . These synthetic pathways highlight the complexity and precision required in producing this compound.

Molecular Structure Analysis

Structure and Data

Mitragynine has a complex molecular structure characterized by several functional groups. Its molecular formula is C23H30N2O4C_{23}H_{30}N_2O_4, with a molecular weight of approximately 398.5 g/mol. The structure features a fused tetracyclic framework typical of many indole alkaloids, with specific stereochemistry that influences its biological activity.

The compound's structural analysis can be performed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods provide detailed insights into the arrangement of atoms within the molecule and confirm its identity .

Chemical Reactions Analysis

Reactions and Technical Details

Mitragynine undergoes several chemical reactions that can modify its structure and enhance its pharmacological properties. One significant reaction is the hydroxylation at specific positions, leading to derivatives like 7-hydroxymitragynine, which exhibit different potency levels compared to the parent compound. The metabolic pathways include phase I reactions such as hydrolysis and demethylation, predominantly occurring in liver microsomes .

The synthetic pathways also involve various organic transformations including Pictet-Spengler cyclization and E1cB eliminations to achieve desired derivatives . These reactions are crucial for developing new compounds with enhanced efficacy or reduced side effects.

Mechanism of Action

Process and Data

Mitragynine exerts its effects primarily through interaction with opioid receptors in the brain, particularly the mu-opioid receptor. It acts as a partial agonist at these receptors, which may contribute to its analgesic properties. Additionally, mitragynine has been shown to influence other neurotransmitter systems, including adrenergic and serotonergic pathways, which may account for its stimulant effects at lower doses and sedative effects at higher doses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mitragynine is typically presented as a pale brown amorphous solid when isolated. It has a melting point that can vary depending on purity but is generally around 130-140 °C. The compound is soluble in organic solvents such as methanol and ethanol but has limited solubility in water due to its hydrophobic nature.

Chemical properties include stability under normal conditions but sensitivity to light and air; thus, it should be stored in dark containers under inert atmospheres when necessary. The pKa value of mitragynine has been determined through titration methods, indicating its acidic behavior in solution .

Applications

Scientific Uses

Mitragynine has been studied for various scientific applications due to its pharmacological properties. It is being researched for potential uses in pain management, treatment of opioid addiction, and anxiety disorders. Studies have indicated that it may offer an alternative to traditional opioids with fewer side effects .

Moreover, ongoing research aims to explore its role in mental health therapies and its efficacy in treating withdrawal symptoms associated with opioid dependence. The compound's unique profile continues to attract attention from researchers looking for new therapeutic agents derived from natural products.

Properties

CAS Number

4098-40-2

Product Name

Mitragynine

IUPAC Name

methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1

InChI Key

LELBFTMXCIIKKX-QVRQZEMUSA-N

SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC

Solubility

Soluble in alcohol, chloroform, acetic acid

Synonyms

16,17-didehydro-9,17-dimethoxy-17,18-seco-20-alpha-yohimban-16-carboxylic acid methyl ester
kratom alkaloids
mitragynine
mitragynine ethanedisulfonate
mitragynine monohydrochloride
mitragynine, (16E)-isomer
mitragynine, (3beta,16E)-isomer
mitragynine, (3beta,16E,20beta)-isomer
SK and F 12711
SK and F-12711
SKF 12711

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC

Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.